molecular formula C11H12O2 B12849792 1-Phenylpent-2-yne-1,5-diol

1-Phenylpent-2-yne-1,5-diol

Cat. No.: B12849792
M. Wt: 176.21 g/mol
InChI Key: DOXFERGXGOAGMT-UHFFFAOYSA-N
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Description

1-Phenylpent-2-yne-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pent-2-yne backbone with hydroxyl groups at the first and fifth positions. This compound is notable for its unique structural features, which include a triple bond and two hydroxyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylpent-2-yne-1,5-diol typically involves a multi-step process. One common method includes the sequential treatment of propargyl bromide with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C, followed by reaction with benzophenone. The intermediate thus obtained is treated with paraformaldehyde overnight . The volatile by-product (2-butyn-1-ol) is removed by distillation, and the residue is purified by column chromatography and recrystallized from a mixed solvent of ethyl ether and hexanes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar multi-step synthesis processes, often scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpent-2-yne-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Formation of phenylpent-2-yne-1,5-dione.

    Reduction: Formation of 1-phenylpent-2-ene-1,5-diol or 1-phenylpentane-1,5-diol.

    Substitution: Formation of 1-phenylpent-2-yne-1,5-dichloride or 1-phenylpent-2-yne-1,5-dibromide.

Scientific Research Applications

1-Phenylpent-2-yne-1,5-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpent-2-yne-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenylpent-2-yne-1,5-diol is unique due to its combination of a phenyl group, a triple bond, and two hydroxyl groups, which confer distinct chemical reactivity and versatility in synthesis and applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-phenylpent-2-yne-1,5-diol

InChI

InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11-13H,5,9H2

InChI Key

DOXFERGXGOAGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#CCCO)O

Origin of Product

United States

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